Pexidartinib hydrochloride is a small molecule drug primarily developed for the treatment of symptomatic tenosynovial giant cell tumor, a rare condition characterized by the proliferation of cells around tendons and joints. It is classified as a selective inhibitor of the colony-stimulating factor 1 receptor and has shown efficacy in managing tumors associated with this receptor. The compound was first approved by the United States Food and Drug Administration in August 2019, marking a significant advancement in treatment options for patients suffering from this condition .
Pexidartinib hydrochloride is derived from the compound known as Pexidartinib, which is also referred to by its developmental code name PLX3397. It belongs to a class of drugs that includes tyrosine kinase inhibitors, specifically targeting the colony-stimulating factor 1 receptor, FLT3, and c-Kit receptors. The drug is classified under small molecule drugs and is administered orally .
The synthesis of Pexidartinib hydrochloride involves creating specific crystalline forms that enhance its solubility and stability. Two notable forms are the monohydrochloride (designated as CS2) and dihydrochloride (designated as CS3) salts.
Pexidartinib hydrochloride has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with target receptors.
The molecular structure can be represented in various forms including:
Pexidartinib hydrochloride undergoes several chemical reactions during its synthesis and metabolic processes:
Pexidartinib exerts its therapeutic effects primarily through inhibition of the colony-stimulating factor 1 receptor pathway. This mechanism involves:
Clinical studies have demonstrated that Pexidartinib significantly reduces tumor volume in patients with tenosynovial giant cell tumors, supporting its role as an effective therapeutic agent .
Thermogravimetric analysis shows mass loss at specific temperatures indicating dehydration or decomposition points for both CS2 and CS3 forms .
Pexidartinib hydrochloride is primarily utilized in clinical settings for:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3